3-(2-phenylethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
The molecule “3-(2-phenylethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic compound. It contains several functional groups including a phenyl group, a piperazine ring, a trifluoromethyl group, and a tetrahydroquinazoline dione group. These groups suggest that the molecule might have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced through trifluoromethylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the piperazine ring and the phenyl groups would likely contribute to the overall shape and size of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the trifluoromethyl group is known to be quite reactive, and could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which might influence its solubility and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-phenylethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N4O3/c29-28(30,31)21-7-4-8-22(18-21)33-13-15-34(16-14-33)25(36)20-9-10-23-24(17-20)32-27(38)35(26(23)37)12-11-19-5-2-1-3-6-19/h1-10,17-18H,11-16H2,(H,32,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKGUJLBEIJJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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